molecular formula C9H16Cl2N4 B1443595 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361114-20-6

4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1443595
CAS RN: 1361114-20-6
M. Wt: 251.15 g/mol
InChI Key: GUEROTXFKNRWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with a molecular weight of 199.68 . It’s a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a piperidine ring . The InChI code for this compound is 1S/C9H13N3.ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;/h4,6-8,11H,1-3,5H2;1H .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder with a molecular weight of 199.68 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Antibacterial Activity

4-(Piperidin-2-yl)pyrimidin-2-amine derivatives have demonstrated antibacterial activity. A study by (Merugu, Ramesh, & Sreenivasulu, 2010) showed the synthesis of various compounds using 1-(4-(4-piperidin-1-yl)phenyl)ethanone, which exhibited antibacterial properties.

Synthesis of Deoxycytidine Kinase Inhibitors

This compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors, as described in research by (Zhang et al., 2009). These inhibitors are crucial in the development of new therapeutic agents.

Synthesis of Pyrano and Pyrimido Derivatives

The compound is used in synthesizing pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines, with potential pharmacological applications, as shown in (Paronikyan et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Compounds with 4-(Piperidin-2-yl)pyrimidin-2-amine structure have shown significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. This was highlighted in a study by (Kambappa et al., 2017).

Formation of Functionalized Molecular Clefts

This compound contributes to the formation of functionalized molecular clefts upon metal coordination, which can have various applications in chemistry and material science, as discussed by (Folmer-Andersen et al., 2003).

Safety and Hazards

The safety data sheet (SDS) for “4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride” can be found online . It’s important to handle this compound with care and follow all safety precautions.

Future Directions

The future directions for research on “4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential pharmacological applications .

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor . It has been shown to provide nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound plays a significant role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

Representative compounds of this compound have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

It is known that the compound is stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could be a factor in its stability.

properties

IUPAC Name

4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7;;/h4,6-7,11H,1-3,5H2,(H2,10,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEROTXFKNRWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride

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